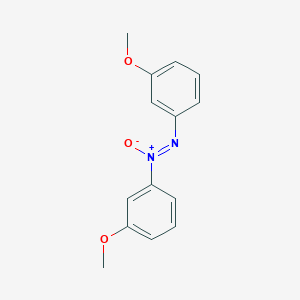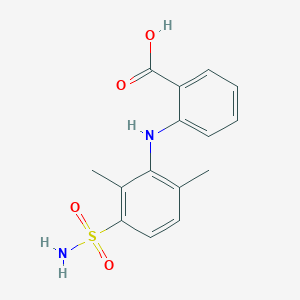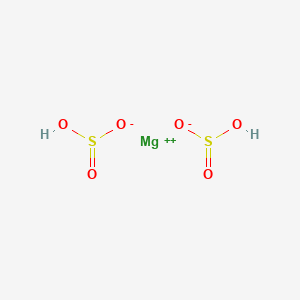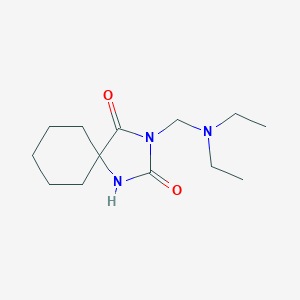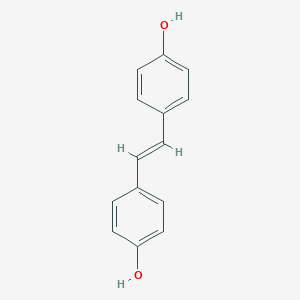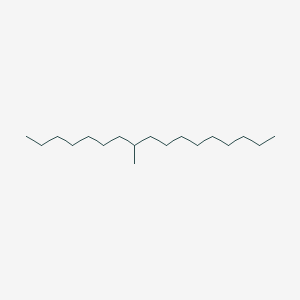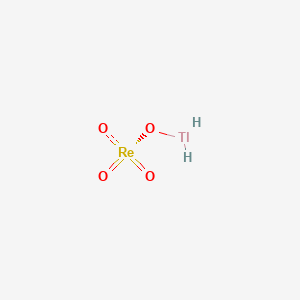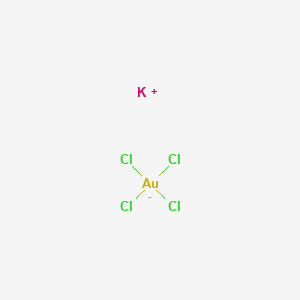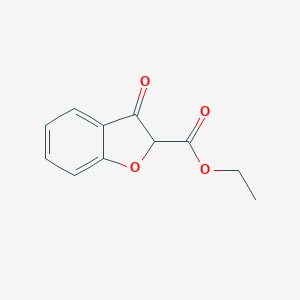
Diamminedichlorocobalt(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamminedichlorocobalt(II) is a coordination compound of cobalt that has been widely used in scientific researches. It is a purple-colored compound with the chemical formula Co(NH3)2Cl2. The compound has been extensively studied for its biological and chemical properties.
Mécanisme D'action
The mechanism of action of diamminedichlorocobalt(II) involves the coordination of cobalt with ammonia and chloride ions. The compound has a square planar geometry, with the cobalt ion at the center. The compound can act as a Lewis acid, accepting electrons from a Lewis base. The compound can also undergo ligand substitution reactions, where the ammonia and chloride ions can be replaced by other ligands.
Biochemical and Physiological Effects:
Diamminedichlorocobalt(II) has been studied for its biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells in vitro. The compound has been used as a model compound for studying the toxicity of cobalt compounds.
Avantages Et Limitations Des Expériences En Laboratoire
Diamminedichlorocobalt(II) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has well-defined chemical and physical properties, making it an ideal model compound for studying the reactivity of cobalt complexes. However, the compound has some limitations, such as its toxicity and the limited number of ligands that can be substituted.
Orientations Futures
There are several future directions for the study of diamminedichlorocobalt(II). One direction is to study the reactivity of the compound with other ligands, such as amino acids and peptides. Another direction is to study the biological properties of the compound in vivo, such as its pharmacokinetics and toxicity. The compound can also be used as a precursor for the synthesis of other cobalt complexes with potential biological and chemical applications.
Méthodes De Synthèse
The synthesis of diamminedichlorocobalt(II) involves the reaction between cobalt chloride and ammonia. The reaction is carried out in an aqueous medium, and the product is obtained by filtration and drying. The reaction can be represented as:
CoCl2 + 2NH3 → Co(NH3)2Cl2
The purity of the compound can be increased by recrystallization and purification techniques.
Applications De Recherche Scientifique
Diamminedichlorocobalt(II) has been widely used in scientific researches due to its unique chemical and biological properties. The compound has been used as a catalyst in various organic reactions, such as the reduction of ketones and aldehydes. It has also been used as a model compound for studying the reactivity of cobalt complexes.
Propriétés
Numéro CAS |
13931-88-9 |
|---|---|
Nom du produit |
Diamminedichlorocobalt(II) |
Formule moléculaire |
Cl2CoH6N2 |
Poids moléculaire |
163.9 g/mol |
Nom IUPAC |
azane;cobalt(2+);dichloride |
InChI |
InChI=1S/2ClH.Co.2H3N/h2*1H;;2*1H3/q;;+2;;/p-2 |
Clé InChI |
GVTMYPAAJKVYLV-UHFFFAOYSA-L |
SMILES |
N.N.[Cl-].[Cl-].[Co+2] |
SMILES canonique |
N.N.[Cl-].[Cl-].[Co+2] |
Synonymes |
cis-diamminedichlorocobalt(II) diamminedichlorocobalt(II) trans-diamminedichlorocobalt(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



